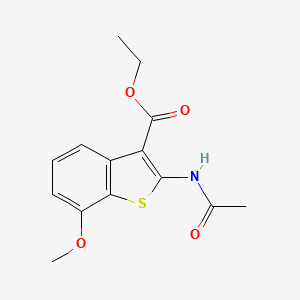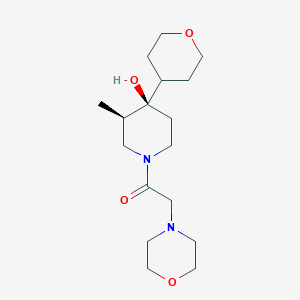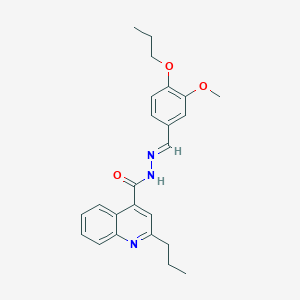![molecular formula C10H14N2O5S2 B5562946 N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine involves multi-step chemical reactions, starting from basic amino acids and incorporating sulfonyl chloride derivatives. Apostol et al. (2022) describe the design and synthesis of novel compounds with a valine residue and sulfonyl phenyl moiety, demonstrating the complexity and versatility of synthesizing amino acid-derived sulfonylated compounds (Apostol et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonylated amino acid derivatives, including those similar to N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine, is characterized using various spectroscopic techniques. Techniques such as NMR, UV/VIS, and FTIR spectroscopy are essential for determining the structure and confirming the identity of synthesized compounds (Apostol et al., 2021).
Chemical Reactions and Properties
Sulfonylated derivatives of L-valine have been explored for their reactivity and potential as enzyme inhibitors. The modification of the carboxylic acid moiety to different functional groups, such as CONHOH, significantly impacts their biological activity, including their ability to inhibit specific enzymes (Supuran & Scozzafava, 2000).
Physical Properties Analysis
The study of physical properties, such as solubility and crystallinity, is crucial for understanding how these compounds interact in biological systems or during chemical reactions. The crystalline structure of related compounds provides insight into their stability and reactivity. For example, the crystal structure analysis of sulfonylamide derivatives reveals interactions that could be pivotal for designing more efficient inhibitors (Danish et al., 2015).
Chemical Properties Analysis
The chemical properties of N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine derivatives, such as their reactivity towards different reagents and their behavior in chemical reactions, are of significant interest. Research into the synthesis and reaction mechanisms of these compounds sheds light on their potential applications in medicinal chemistry and material science. Studies like the ruthenium-catalyzed remote sulfonylation provide valuable information on the reactivity of similar compounds (Ramesh & Jeganmohan, 2017).
科学的研究の応用
Herbicide Action and Plant Growth Inhibition
Research indicates that sulfonylurea compounds, closely related to N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine, act as potent inhibitors of plant growth by blocking the biosynthesis of the amino acids valine and isoleucine. This action occurs via the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the production of these amino acids in plants. The addition of valine and isoleucine can alleviate the growth inhibition caused by these herbicides, demonstrating their specific target within the biosynthetic pathway (Ray, 1984). Further studies confirm that sulfonylurea herbicides, including chlorsulfuron, inhibit ALS, suggesting a shared mechanism with compounds like N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine (Ray, 1986).
Antimicrobial and Antioxidant Properties
Recent research has focused on the synthesis of novel compounds containing the L-valine moiety coupled with various sulfonyl groups, demonstrating significant antimicrobial and antioxidant properties. These compounds have shown promise against bacterial and fungal strains and have been suggested as potential candidates for developing novel antimicrobial agents, especially against Gram-positive pathogens like Enterococcus faecium. The studies highlight the therapeutic potential of valine-derived compounds in treating biofilm-associated infections and their antioxidant activity, providing a foundation for further investigation into their utility in medical and pharmaceutical applications (Apostol et al., 2022).
Carbonic Anhydrase Inhibition and Potential Therapeutic Uses
Valine and its derivatives have been explored for their potential as carbonic anhydrase inhibitors, a property that could have implications for treating various medical conditions. Studies have synthesized chiral thiourea derivatives from amino acids, including L-valine, testing their inhibition of carbonic anhydrase isozymes. These compounds exhibited competitive inhibition, suggesting potential applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain metabolic disorders. The research underscores the importance of valine-derived compounds in developing new therapeutic agents (Korkmaz et al., 2015).
特性
IUPAC Name |
2-[(5-carbamoylthiophen-3-yl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-5(2)8(10(14)15)12-19(16,17)6-3-7(9(11)13)18-4-6/h3-5,8,12H,1-2H3,(H2,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJOCUWYEVCQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-3-methylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)


![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)